molecular formula C30H28ClN3O3S2 B2617732 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride CAS No. 1215727-41-5

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride

Cat. No. B2617732
CAS RN: 1215727-41-5
M. Wt: 578.14
InChI Key: CJJSDDXYFXQDHT-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride” is a compound that has been synthesized for research purposes . It is a benzothiazole derivative, a class of compounds known for their diverse biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, involves various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . In one method, substituted 2-amino benzothiazoles are coupled with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on its functional groups and the conditions under which the reactions are carried out. As a benzothiazole derivative, it might undergo reactions typical for this class of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry . Its solubility can be determined using solubility tests in various solvents.

Scientific Research Applications

Future Directions

Benzothiazole derivatives, including this compound, have shown promising biological activities, suggesting potential applications in drug development . Future research could focus on further exploring these activities, optimizing the synthesis process, and conducting detailed safety and efficacy studies.

Mechanism of Action

Target of Action

The compound N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride has been found to target Mycobacterium tuberculosis . It has also shown inhibitory activity against COX-1 and COX-2 enzymes, which play a crucial role in inflammation .

Mode of Action

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride interacts with its targets by inhibiting their activity. The compound has shown better inhibition potency against M. tuberculosis . It also inhibits COX-1 and COX-2 enzymes, thereby reducing inflammation .

Biochemical Pathways

The compound N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride affects the biochemical pathways associated with M. tuberculosis and inflammation. By inhibiting the activity of M. tuberculosis, it disrupts the pathogen’s life cycle . By inhibiting COX-1 and COX-2 enzymes, it disrupts the biochemical pathways leading to inflammation .

Result of Action

The action of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride results in the inhibition of M. tuberculosis, leading to a decrease in the pathogen’s activity . It also results in the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in inflammation .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4-dimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O3S2.ClH/c1-35-23-13-12-20(16-24(23)36-2)28(34)32-30-27(29-31-22-10-6-7-11-25(22)37-29)21-14-15-33(18-26(21)38-30)17-19-8-4-3-5-9-19;/h3-13,16H,14-15,17-18H2,1-2H3,(H,32,34);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJSDDXYFXQDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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